DMBP can be a valuable starting material for the Friedel-Crafts acylation reaction, a common method for introducing a ketone functional group (C=O) onto aromatic rings. Researchers have investigated reaction conditions to optimize the yield and selectivity of this process for DMBP, particularly for producing mono-acetylated derivatives. Understanding these factors allows for the targeted synthesis of specific isomers, which can have unique properties ().
3,3'-Dimethylbiphenyl is an organic compound with the molecular formula C₁₄H₁₄, consisting of two connected phenyl rings with two methyl groups attached to the third carbon of one of the rings. This compound is known for its stable structure and is often utilized in various chemical applications due to its unique properties. It appears as a solid, typically white to light yellow in color, and has a melting point ranging from 69°C to 73°C .
The information on safety and hazards is for general awareness only. Always consult Safety Data Sheets (SDS) for specific handling procedures and precautions when working with DMB.
DMB's potential applications lie in areas like:
Several methods exist for synthesizing 3,3'-Dimethylbiphenyl:
3,3'-Dimethylbiphenyl finds applications in various fields:
Interaction studies involving 3,3'-Dimethylbiphenyl focus primarily on its reactivity with other chemical species. It has been shown to interact with:
Several compounds share structural similarities with 3,3'-Dimethylbiphenyl. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Biphenyl | C₁₂H₁₀ | No methyl substitutions; simpler structure |
| 4-Methylbiphenyl | C₁₃H₁₂ | Methyl group at the para position |
| 4,4'-Dimethylbiphenyl | C₁₄H₁₄ | Methyl groups at both para positions |
| 4,4'-Diisocyanato-3,3'-dimethylbiphenyl | C₁₆H₁₂N₂O₂ | Contains isocyanate groups; used in polymer synthesis |
Uniqueness of 3,3'-Dimethylbiphenyl:
The unique positioning of methyl groups at the 3 and 3' positions distinguishes it from other biphenyl derivatives. This configuration affects its physical properties and reactivity patterns compared to similar compounds.
The molecular geometry of 3,3'-dimethylbiphenyl is fundamentally governed by the non-planar arrangement of the two benzene rings, which adopt a twisted conformation to minimize steric hindrance between the hydrogen atoms on adjacent rings. The compound exhibits a biphenyl dihedral angle (θ) of approximately 37-39 degrees, as determined by density functional theory calculations using the B3LYP/6-31G(d,p) basis set [4]. This dihedral angle is characteristic of the unsubstituted biphenyl system and indicates that the methyl substituents at the 3,3' positions do not significantly perturb the overall molecular geometry compared to the parent biphenyl structure [4].
The stereochemical configuration of 3,3'-dimethylbiphenyl results in a molecule with C₂ symmetry, where the two phenyl rings are equivalent through a two-fold rotation axis perpendicular to the central carbon-carbon bond connecting the aromatic rings. The meta positioning of the methyl groups ensures minimal steric interaction with the adjacent ring, allowing the molecule to maintain relatively unrestricted rotation about the central biphenyl bond.
Computational studies have revealed that the carbonyl derivatives of 3,3'-dimethylbiphenyl exhibit dihedral angles (φ) between the carbonyl group and the benzene ring of approximately 0.2-0.7 degrees for substitution at the 4 and 5 positions, indicating near-planar alignment of the carbonyl functionality with the aromatic ring system [4]. This geometric parameter becomes significant in understanding the electronic properties and reactivity patterns of functionalized derivatives.
The thermodynamic properties of 3,3'-dimethylbiphenyl reflect its moderate molecular size and aromatic character. The compound exhibits a melting point in the range of 5-7°C [2] [5] [6], indicating a relatively low-melting crystalline solid at room temperature. This low melting point is characteristic of meta-disubstituted biphenyl derivatives, where the substitution pattern disrupts efficient crystal packing compared to more symmetrical isomers.
| Property | Value | Unit | Reference |
|---|---|---|---|
| Melting Point | 5-7 | °C | [2] [5] [6] |
| Boiling Point | 279.4-286 | °C at 760 mmHg | [2] [5] [6] |
| Density | 0.999 | g/mL at 25°C | [2] [7] |
| Refractive Index | 1.594 | n₂₀/D | [8] [7] |
| Flash Point | >230 | °F (>110°C) | [2] |
| Vapor Pressure | 0.00684 | mmHg at 25°C | [7] |
The boiling point of 3,3'-dimethylbiphenyl ranges from 279.4°C to 286°C at standard atmospheric pressure (760 mmHg) [2] [5] [6]. The variation in reported boiling points likely reflects differences in measurement conditions and purity of the samples analyzed. The relatively high boiling point is consistent with the aromatic character and molecular weight of the compound, requiring significant thermal energy to overcome intermolecular van der Waals forces.
The density of 3,3'-dimethylbiphenyl is reported as 0.999 g/mL at 25°C [2] [7], indicating a compound that is slightly less dense than water. This density value is typical for aromatic hydrocarbons of similar molecular weight and reflects the efficient packing of the aromatic rings despite the non-planar molecular geometry.
The vapor pressure of 3,3'-dimethylbiphenyl is 0.00684 mmHg at 25°C [7], indicating relatively low volatility at room temperature. This low vapor pressure is consistent with the molecular weight and intermolecular interactions characteristic of substituted biphenyl compounds.
The spectroscopic properties of 3,3'-dimethylbiphenyl provide detailed insights into its molecular structure and electronic characteristics. Nuclear magnetic resonance spectroscopy reveals distinctive patterns characteristic of the meta-disubstituted biphenyl framework.
In the ¹H nuclear magnetic resonance spectrum recorded in deuterated chloroform (CDCl₃), 3,3'-dimethylbiphenyl exhibits characteristic chemical shifts that reflect the aromatic and aliphatic proton environments [9]. The aromatic protons appear in the region from 7.29 to 7.40 parts per million, with specific signals at 7.17-7.14 parts per million appearing as doublets [9]. The methyl groups produce a distinctive singlet at approximately 2.42 parts per million, integrating for six protons and confirming the symmetrical substitution pattern [9].
The ¹³C nuclear magnetic resonance spectrum provides complementary structural information, with characteristic carbon signals at 141.3, 138.2, 128.5, 127.9, 127.8, and 124.2 parts per million for the aromatic carbons, and 21.5 parts per million for the methyl carbon atoms [9]. These chemical shifts are consistent with the expected electronic environment of a meta-disubstituted biphenyl system.
Mass spectrometry analysis of 3,3'-dimethylbiphenyl reveals a molecular ion peak at m/z = 182, corresponding to the molecular formula C₁₄H₁₄ [10] [11]. The fragmentation pattern shows characteristic losses, including peaks at m/z = 167 (M-15, loss of methyl group) and m/z = 165, with a base peak at m/z = 182 [10]. The electron ionization mass spectrum demonstrates the stability of the biphenyl system under fragmentation conditions.
Ultraviolet-visible spectroscopy of 3,3'-dimethylbiphenyl shows characteristic absorption features associated with the extended π-conjugated system. The compound exhibits an absorption maximum at 253 nanometers in cyclohexane solution [12]. When used as a fluorescent probe, the compound demonstrates an excitation maximum at 253 nanometers and an emission maximum at 305 nanometers, resulting in a Stokes shift of 52 nanometers [12]. This fluorescence behavior makes the compound useful for photophysical applications and as a molecular probe.
Infrared spectroscopy reveals characteristic vibrational modes associated with the aromatic and aliphatic functional groups. The spectrum shows aromatic carbon-hydrogen stretching vibrations in the 3000-3100 cm⁻¹ region, aliphatic carbon-hydrogen stretching modes in the 2850-3000 cm⁻¹ region, and aromatic carbon-carbon stretching vibrations in the 1450-1650 cm⁻¹ region [13].
The solubility characteristics of 3,3'-dimethylbiphenyl reflect its predominantly hydrophobic aromatic structure with limited polar functionality. The compound exhibits very low solubility in water, consistent with its aromatic hydrocarbon nature and lack of hydrogen bonding capability.
The octanol-water partition coefficient (log P) of 3,3'-dimethylbiphenyl has been calculated as 4.90 [5], indicating strong hydrophobic character and preferential partitioning into organic phases. This high log P value suggests that the compound will have limited bioavailability in aqueous biological systems but may accumulate in lipophilic tissues or environmental compartments.
Solubility studies indicate that 3,3'-dimethylbiphenyl is readily soluble in common organic solvents including toluene, dichloromethane, chloroform, and other non-polar to moderately polar organic media [14]. The compound shows particularly good solubility in aromatic solvents, reflecting favorable π-π interactions between the solute and solvent molecules.
The low water solubility and high octanol-water partition coefficient have important implications for the environmental fate and transport of 3,3'-dimethylbiphenyl. The compound is expected to partition preferentially into organic matter in soil and sediment systems, with limited mobility in aqueous environmental compartments.
Comparative analysis with related biphenyl derivatives indicates that the 3,3'-dimethyl substitution pattern results in moderate hydrophobicity compared to more highly substituted or halogenated biphenyl analogs. For example, the diisocyanate derivative 4,4'-diisocyanato-3,3'-dimethylbiphenyl exhibits a significantly higher log P value of 6.052 [14], reflecting the additional hydrophobic character introduced by the isocyanate functional groups.
Irritant